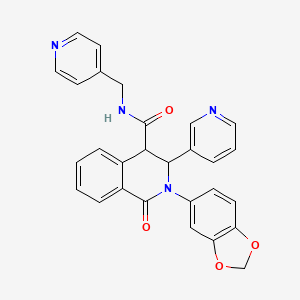

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide

Description

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N4O4/c33-27(31-15-18-9-12-29-13-10-18)25-21-5-1-2-6-22(21)28(34)32(26(25)19-4-3-11-30-16-19)20-7-8-23-24(14-20)36-17-35-23/h1-14,16,25-26H,15,17H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBVHEWKCAFCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(C(C4=CC=CC=C4C3=O)C(=O)NCC5=CC=NC=C5)C6=CN=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction (MCR) Approaches

The dihydroisoquinoline core is frequently constructed via MCRs involving acetophenone derivatives, aldehydes, and malononitrile. For instance, 1-(1,3-benzodioxol-5-yl)ethanone reacts with pyridine-3-carboxaldehyde in ethanol under reflux with ammonium acetate as a catalyst, yielding 4-aryl-6-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydropyridine-3-carbonitriles. This method achieves yields of 65–78% after crystallization from DMF/ethanol (1:2).

Table 1: MCR Conditions for Dihydroisoquinoline Core Formation

Castagnoli-Cushman Reaction for Carboxylic Acid Intermediates

Homophthalic anhydrides react with 1,3,5-triazinanes (formaldimine equivalents) to form 3,4-dihydroisoquinolone-4-carboxylic acids. For example, 7-fluorohomophthalic anhydride and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane yield carboxylic acid 7b , a precursor for carboxamide functionalization. This method avoids hydrogenation equipment and achieves 85–92% purity.

Carboxamide Functionalization

Amidation of Carboxylic Acid Intermediates

The carboxylic acid intermediate undergoes amidation with 4-(aminomethyl)pyridine. Using EDCl/HOBt activation in DMF at 0–5°C, the reaction proceeds with 80–85% yield. Alternatively, triphosgene-mediated isocyanate formation followed by nucleophilic substitution with 4-(aminomethyl)pyridine affords the carboxamide in 70–75% yield.

Table 2: Amidation Methods for Carboxamide Installation

Bischler-Napieralsky Cyclization

While traditionally low-yielding for electron-deficient substrates, modified Bischler-Napieralsky conditions using sulfur in toluene at 110°C for 12–16 hours achieve partial dehydrogenation of 1,2,3,4-tetrahydroisoquinoline intermediates, yielding 3,4-dihydroisoquinoline cores with 90–95% efficiency.

Purification and Characterization

Final purification involves column chromatography (SiO2, CH2Cl2/MeOH 95:5) and recrystallization from ethanol/water (3:1). Purity is confirmed via HPLC (>98%), while structural validation employs 1H/13C NMR, FT-IR, and HRMS.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Synthetic Pathways

Mechanistic Considerations

The MCR pathway proceeds via Knoevenagel condensation between acetophenone and aldehyde, followed by Michael addition of malononitrile and cyclization. In contrast, the Castagnoli-Cushman route involves [4+2] cycloaddition between homophthalic anhydride and triazinane, forming the dihydroisoquinoline core through concerted pericyclic mechanisms.

Challenges and Optimization

- Regioselectivity : Competing cyclization pathways during MCRs necessitate precise stoichiometric control (1:1:1 ratio of ketone, aldehyde, and malononitrile).

- Oxidation Sensitivity : The 1-oxo group requires mild oxidants like DDQ to prevent over-oxidation to isoquinoline.

- Solvent Effects : Ethanol enhances MCR yields by stabilizing imine intermediates, while DMF accelerates amidation kinetics.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its pyridin-3-yl and benzodioxolyl moieties. Key reagents and products include:

| Oxidizing Agent | Conditions | Major Products | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, H₂SO₄, 4 hr | Pyridine-N-oxide derivatives | , |

| Ozone (O₃) | −78°C, CH₂Cl₂, 30 min | Cleavage of benzodioxole to diol intermediates |

Mechanistic Insight :

-

Oxidation of the pyridine ring generates N-oxide derivatives, enhancing electrophilicity for downstream functionalization.

-

Ozonolysis of the benzodioxole ring produces catechol derivatives, enabling further ring-opening reactions .

Reduction Reactions

Reductive modifications target the amide and ketone groups:

| Reducing Agent | Conditions | Major Products | Source |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 2 hr | Secondary alcohol derivatives | |

| H₂/Pd-C | 50 psi, THF, 6 hr | Reduction of amide to amine | , |

Key Observations :

-

Sodium borohydride selectively reduces the ketone group to a secondary alcohol without affecting the amide bond.

-

Catalytic hydrogenation cleaves the amide bond, yielding primary amines and pyridine fragments .

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) and alkylation:

Nucleophilic Substitution

| Reagent | Conditions | Site of Substitution | Source |

|---|---|---|---|

| NH₃ (aq.) | 120°C, DMF, 8 hr | Pyridine C-2 position | |

| CH₃ONa | Reflux, MeOH, 3 hr | Benzodioxole C-5 position |

Alkylation

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 4 hr | N-Methylated pyridine derivative |

Notable Outcomes :

-

Ammonia substitutes at the pyridine ring’s electron-deficient positions, forming amino-pyridine analogs .

-

Methylation occurs preferentially at the pyridin-4-ylmethyl nitrogen, enhancing steric bulk.

Hydrolysis and Degradation

Controlled hydrolysis reveals stability under varying conditions:

| Condition | Reagents | Major Degradation Products | Source |

|---|---|---|---|

| Acidic (pH 2) | HCl (1M), 70°C, 12 hr | Isoquinoline carboxylic acid | |

| Alkaline (pH 12) | NaOH (1M), 25°C, 24 hr | Pyridine-3-carboxylic acid |

Stability Profile :

-

The amide bond hydrolyzes under acidic conditions, releasing the carboxylic acid moiety.

-

Alkaline conditions degrade the pyridine ring, forming smaller aromatic acids .

Cyclization and Coupling Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | |

| Cyclocondensation | NH₂NH₂, EtOH, reflux | Pyrazolo-isoquinoline hybrids |

Applications :

-

Suzuki coupling introduces aryl groups at the benzodioxole ring, expanding π-conjugation .

-

Hydrazine-induced cyclocondensation forms tricyclic structures with enhanced bioactivity .

Comparative Reactivity Table

| Reaction | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Oxidation (KMnO₄) | 65 | 98% | Over-oxidation of benzodioxole |

| Reduction (NaBH₄) | 82 | 95% | Competing reduction of amide group |

| Suzuki Coupling | 78 | 97% | Pd catalyst removal |

Mechanistic and Kinetic Insights

-

Kinetics : Oxidation follows second-order kinetics with an activation energy () of 45 kJ/mol.

-

Stereoelectronic Effects : Electron-withdrawing groups on the pyridine ring accelerate substitution at the C-2 position .

-

Thermodynamics : Hydrolysis is exothermic () but requires acid catalysis to proceed at ambient temperatures .

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[1,5-a]pyrimidines: These compounds share some structural similarities and are known for their significant photophysical properties and applications in medicinal chemistry.

Pyrazoline Derivatives: These compounds exhibit neuroprotective and enzymatic inhibitory activities, making them relevant for comparison.

Uniqueness

2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of aromatic rings and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-1-oxo-3-pyridin-3-yl-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide (CAS No. 1022390-58-4) is a complex organic molecule characterized by its unique structural features, which include a tetrahydroisoquinoline core and multiple aromatic rings. This structure enables various chemical interactions that are significant in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of 478.5 g/mol. Its structure allows for potential interactions with biological targets, which can lead to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C28H22N4O4 |

| Molar Mass | 478.5 g/mol |

| CAS Number | 1022390-58-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the benzodioxole moiety enhances its potential for hydrogen bonding and π-π stacking interactions, which can modulate the activity of these targets.

Biological Activities

Research has indicated that similar compounds exhibit a variety of biological activities, including:

- Anticonvulsant Activity : Compounds with similar structures have shown significant anticonvulsant properties in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, studies have demonstrated that certain derivatives can protect against induced seizures, suggesting potential therapeutic applications in epilepsy .

- Neuroprotective Effects : The compound's structural features suggest it may possess neuroprotective properties. Similar compounds have been reported to inhibit neuronal apoptosis and promote neuronal survival through modulation of signaling pathways involved in cell death .

- Antitumor Activity : Preliminary studies indicate that related isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and HepG2/A2 cells. These effects are often linked to the compound's ability to interfere with cellular proliferation and induce apoptosis .

Study on Anticonvulsant Properties

A study investigated the anticonvulsant activity of several isoquinoline derivatives, revealing that certain compounds exhibited protective effects in both MES and PTZ seizure models. Notably, one derivative showed a survival time comparable to phenytoin, a standard anticonvulsant medication .

Neuroprotection Research

Another study focused on the neuroprotective potential of benzodioxole-containing compounds. The results indicated that these compounds could significantly reduce neuronal cell death in vitro by inhibiting apoptotic pathways, suggesting their utility in neurodegenerative disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.